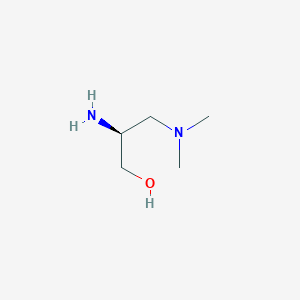
(2S)-2-amino-3-(dimethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(dimethylamino)propan-1-ol is a chemical compound classified as an amino alcohol. It is known for its high boiling point and is used in various scientific and industrial applications. This compound is also recognized for its role as a potent protector against certain cytotoxic agents and as an inhibitor of choline uptake .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with an appropriate epoxide or halohydrin. One common method is the reaction of dimethylamine with glycidol under controlled conditions to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
(2S)-2-amino-3-(dimethylamino)propan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It inhibits choline uptake by binding to specific transporters, thereby affecting cellular processes that rely on choline. Additionally, its protective effects against cytotoxic agents are attributed to its ability to neutralize reactive intermediates and prevent cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-dimethylamino-2-propanol
- 2-dimethylaminoethanol
- 3-dimethylamino-1-propanol
- 2-(diethylamino)ethanol
- 2-dimethylamino-2-methylpropanol
Uniqueness
(2S)-2-amino-3-(dimethylamino)propan-1-ol is unique due to its specific stereochemistry and its dual functionality as both an amino alcohol and a dimethylamino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C5H14N2O |
|---|---|
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Clé InChI |
STUCHZYFEVRKGI-YFKPBYRVSA-N |
SMILES isomérique |
CN(C)C[C@@H](CO)N |
SMILES canonique |
CN(C)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[2-(Cyclopent-1-en-1-yl)ethyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8386276.png)
